molecular formula C7H15N B13352238 (1R,2R)-2-Isobutylcyclopropan-1-amine

(1R,2R)-2-Isobutylcyclopropan-1-amine

Cat. No.: B13352238
M. Wt: 113.20 g/mol
InChI Key: HWXXZFHUDLOLLG-RNFRBKRXSA-N
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Description

(1R,2R)-2-Isobutylcyclopropan-1-amine: is a chiral amine compound characterized by the presence of a cyclopropane ring substituted with an isobutyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Isobutylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-Isobutylcyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted cyclopropane derivatives .

Scientific Research Applications

Chemistry: (1R,2R)-2-Isobutylcyclopropan-1-amine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of chiral catalysts and ligands for asymmetric synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature allows for the exploration of enantioselective interactions with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its applications include the synthesis of agrochemicals, fragrances, and polymers .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Isobutylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound’s cyclopropane ring and amino group allow it to engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine

InChI

InChI=1S/C7H15N/c1-5(2)3-6-4-7(6)8/h5-7H,3-4,8H2,1-2H3/t6-,7-/m1/s1

InChI Key

HWXXZFHUDLOLLG-RNFRBKRXSA-N

Isomeric SMILES

CC(C)C[C@@H]1C[C@H]1N

Canonical SMILES

CC(C)CC1CC1N

Origin of Product

United States

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